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molecular formula C9H12BrNO2 B097098 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide CAS No. 17282-40-5

1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide

Cat. No. B097098
M. Wt: 246.1 g/mol
InChI Key: PXBOIFNOMWXDFC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US07776107B2

Procedure details

A solution of 1-ethoxycarbonylmethylpyridinium bromide 5 (6.15 g, 25 mmol), 1,1-bis(methylsulphanyl)-2-nitroethylene (8.2 g, 50 mmol) and 25 g of triethylamine in 150 ml of ethanol was heated at reflux for 12 h. Following evaporation of the solvents and of the excess triethylamine, 150 ml of water were added to the residue, and the organic phase was extracted with petroleum ether (75 ml×3). The combined extracts were dried over anhydrous magnesium sulphate, filtered and then concentrated under vacuum. The residual oil was chromatographed on a neutral alumina column, with hexane as the eluting solvent, to give ethyl 2-(methylsulphanyl)-3-indolizinecarboxylate 9 (5.4 g).
Quantity
6.15 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br-].[CH2:2]([O:4][C:5]([CH2:7][N+:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:6])[CH3:3].[CH3:14][S:15][C:16](SC)=[CH:17][N+]([O-])=O.C(N(CC)CC)C>C(O)C>[CH3:14][S:15][C:16]1[CH:17]=[C:13]2[N:8]([C:7]=1[C:5]([O:4][CH2:2][CH3:3])=[O:6])[CH:9]=[CH:10][CH:11]=[CH:12]2 |f:0.1|

Inputs

Step One
Name
Quantity
6.15 g
Type
reactant
Smiles
[Br-].C(C)OC(=O)C[N+]1=CC=CC=C1
Name
Quantity
8.2 g
Type
reactant
Smiles
CSC(=C[N+](=O)[O-])SC
Name
Quantity
25 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
evaporation of the solvents
ADDITION
Type
ADDITION
Details
of the excess triethylamine, 150 ml of water were added to the residue
EXTRACTION
Type
EXTRACTION
Details
the organic phase was extracted with petroleum ether (75 ml×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over anhydrous magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residual oil was chromatographed on a neutral alumina column, with hexane as the eluting solvent

Outcomes

Product
Name
Type
product
Smiles
CSC=1C=C2C=CC=CN2C1C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 g
YIELD: CALCULATEDPERCENTYIELD 91.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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